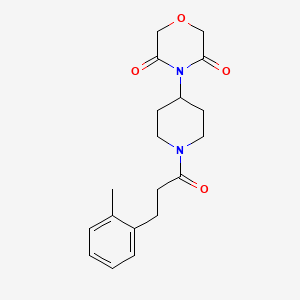
4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promise in preclinical studies as a potential treatment for various B-cell malignancies.
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals and alkaloids. The compound can serve as a precursor for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are significant for developing fast and cost-effective methods for the synthesis of biologically active piperidines .
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of drugs. As such, our compound could be involved in the discovery and biological evaluation of potential drugs. It may play a role in intra- and intermolecular reactions leading to new pharmacologically active substances .
Metabolic Syndrome Treatment
Compounds with a piperidine structure have been studied for their effects on metabolic syndrome components, such as hypertension and obesity. This particular compound could be investigated for its potential as a non-selective α-adrenoceptor antagonist, which might offer benefits in treating disrupted lipid and carbohydrate profiles .
Chemical Synthesis
In the realm of chemical synthesis, this compound could be used to create various intermediates and end-products. For instance, it might be employed in the synthesis of nitrobenzonitriles or benzocarbazole derivatives, which have applications in material science and analytical chemistry .
Cyclization Reactions
The compound can undergo cyclization reactions to form new heterocyclic structures. These reactions are fundamental in organic chemistry for producing compounds with potential applications in drug development and material sciences .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient processes for constructing complex molecules. The compound could be utilized in MCRs to generate diverse molecular libraries for high-throughput screening in drug discovery .
Biological Activity Studies
Due to its structural complexity, the compound can be a subject of study for its biological activity. It could be used in assays to determine its interaction with various biological targets, contributing to the understanding of its pharmacodynamics and pharmacokinetics .
Material Science Applications
Lastly, the compound’s derivatives could find applications in material science, particularly in the development of new polymers or as a monomer for creating novel materials with specific properties .
Propiedades
IUPAC Name |
4-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-4-2-3-5-15(14)6-7-17(22)20-10-8-16(9-11-20)21-18(23)12-25-13-19(21)24/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSBFYMERFGSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

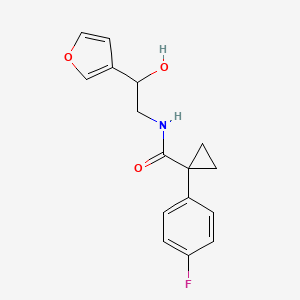
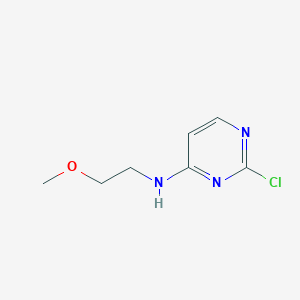
![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
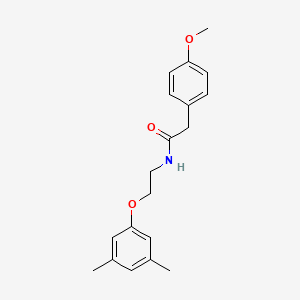

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)

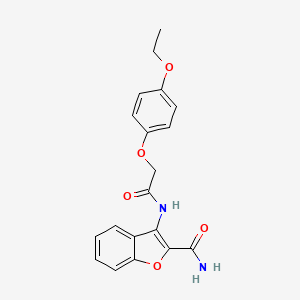
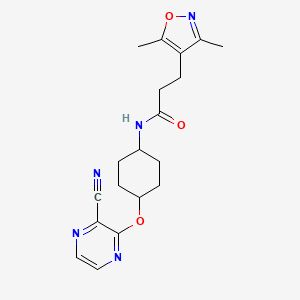
![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

